

Application Notes and Protocols: Activation of Thioglycosides with Sulfenyl Triflates

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Compound of Interest		
Compound Name:	Methylsulfenyl trifluoromethanesulfonate	
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Introduction

Thioglycosides are a cornerstone in modern carbohydrate chemistry, valued for their stability across a wide range of reaction conditions and their versatile activation methods.[1] Activation of these glycosyl donors is typically achieved using thiophilic promoters. Among these, the sulfenyl triflate class of activators has gained significant popularity for its ability to rapidly and cleanly activate thioglycosides at low temperatures, such as -78 °C.[1]

This method involves the in situ generation of a highly electrophilic sulfenyl triflate, for example, from a sulfenyl chloride and silver trifluoromethanesulfonate (AgOTf).[2] This reagent then activates the thioglycoside to form a reactive glycosyl triflate intermediate, which readily couples with a glycosyl acceptor.[1][2] While early sulfenyl halides like benzenesulfenyl chloride (PhSCI) suffered from limited shelf-life, the development of stable, commercially available reagents such as p-nitrobenzenesulfenyl chloride (p-NO₂PhSCI) has made this method more practical and widely adopted in oligosaccharide synthesis.[1] These application notes provide a detailed experimental procedure for this activation strategy.

Reaction Mechanism and Workflow

The activation of a thioglycoside donor with a sulfenyl triflate proceeds through a well-defined pathway. The process begins with the reaction of a sulfenyl chloride with silver triflate to generate the highly reactive sulfenyl triflate. This species activates the thioglycoside, leading to the formation of a key glycosyl triflate intermediate, which is then intercepted by the glycosyl

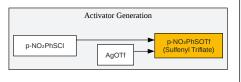


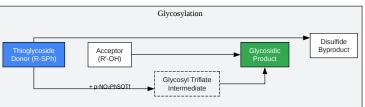
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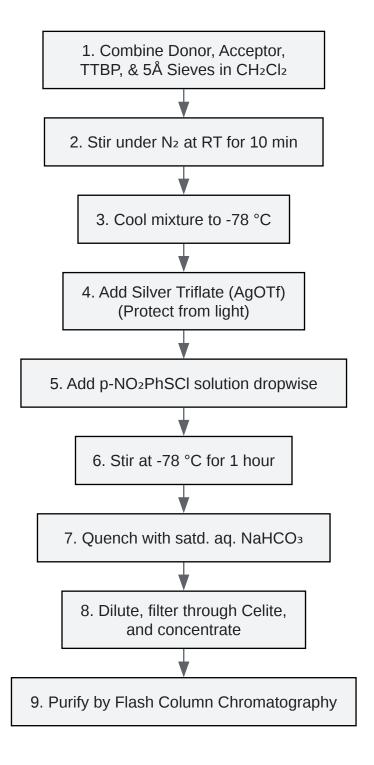
acceptor to form the desired glycosidic linkage. The disulfide generated is a stable byproduct of the reaction.[1]











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References

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- 2. Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis PMC [pmc.ncbi.nlm.nih.gov]
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